molecular formula C14H18O3 B14372120 4,4-Dimethoxy-1,2,3,8b-tetrahydro-biphenylen-4a-ol CAS No. 89874-25-9

4,4-Dimethoxy-1,2,3,8b-tetrahydro-biphenylen-4a-ol

Cat. No.: B14372120
CAS No.: 89874-25-9
M. Wt: 234.29 g/mol
InChI Key: PJECOJDHJFFFFQ-UHFFFAOYSA-N
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Description

4,4-Dimethoxy-1,2,3,8b-tetrahydro-biphenylen-4a-ol is an organic compound with the molecular formula C14H18O3. It is a derivative of biphenylene, characterized by the presence of two methoxy groups and a hydroxyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethoxy-1,2,3,8b-tetrahydro-biphenylen-4a-ol typically involves the reaction of appropriate biphenylene derivatives with methoxy and hydroxyl substituents. One common method involves the use of methoxy-substituted benzene derivatives in a series of reactions that introduce the hydroxyl group and form the tetrahydro-biphenylene structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis, such as catalytic hydrogenation and selective functional group transformations, are applicable.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethoxy-1,2,3,8b-tetrahydro-biphenylen-4a-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes or alcohols.

Scientific Research Applications

4,4-Dimethoxy-1,2,3,8b-tetrahydro-biphenylen-4a-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethoxy-1,2,3,8b-tetrahydro-biphenylen-4a-ol involves its interaction with various molecular targets. The methoxy and hydroxyl groups play a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other intermolecular interactions. These interactions can influence biological pathways and chemical reactions, making it a valuable compound for studying molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethoxy-1,2,3,8b-tetrahydro-biphenylen-4a-ol is unique due to its specific combination of functional groups and the tetrahydro-biphenylene core. This structure provides distinct chemical and physical properties, making it a valuable compound for specialized research applications.

Properties

CAS No.

89874-25-9

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

4,4-dimethoxy-1,2,3,8b-tetrahydrobiphenylen-4a-ol

InChI

InChI=1S/C14H18O3/c1-16-13(17-2)9-5-8-12-10-6-3-4-7-11(10)14(12,13)15/h3-4,6-7,12,15H,5,8-9H2,1-2H3

InChI Key

PJECOJDHJFFFFQ-UHFFFAOYSA-N

Canonical SMILES

COC1(CCCC2C1(C3=CC=CC=C23)O)OC

Origin of Product

United States

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